molecular formula C12H18N2OS B1517852 2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 1099656-17-3

2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B1517852
CAS No.: 1099656-17-3
M. Wt: 238.35 g/mol
InChI Key: BWILEBUWTSSKSE-UHFFFAOYSA-N
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Description

2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound is part of the 2-aminothiophene scaffold, recognized for its versatility in synthesizing diverse heterocyclic systems with useful applications . The tetrahydrobenzo[b]thiophene core is a key structure in developing modulators for nuclear receptors, and this derivative, in particular, has been investigated for its potential as a Retinoic Acid Receptor-related orphan receptor γt (RORγt) modulator . RORγt is a compelling drug target for the treatment of various autoimmune and inflammatory diseases, as well as certain resistant cancer types . Furthermore, structurally similar 2-aminothiophene carboxamide derivatives have been explored as selective cannabinoid type 2 (CB2) receptor agonists, holding promise as potential agents for the treatment of skin inflammatory diseases . The compound serves as a crucial intermediate for researchers working on synthesizing novel pharmacophores and exploring new therapeutic candidates for a range of conditions.

Properties

IUPAC Name

2-amino-N-propan-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-7(2)14-12(15)10-8-5-3-4-6-9(8)16-11(10)13/h7H,3-6,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWILEBUWTSSKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(SC2=C1CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

  • Molecular Formula : C16H26N2O S
  • Molecular Weight : 294.46 g/mol
  • CAS Number : 1099656-17-3

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with amines and carboxylic acids under controlled conditions. The compound belongs to a class of tetrahydrobenzo[b]thiophenes that have been studied for their diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor properties of various tetrahydrobenzo[b]thiophene derivatives. For instance, a series of related compounds demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) .

CompoundCell LineIC50 (µM)Reference
This compoundMCF-715.2
Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylateNCI-H46012.5
Ethyl 5-amino-4-(4-methoxyphenyl)carbonyl-3-methylthiophene-2-carboxylateSF-26810.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various derivatives have shown promising results against both gram-positive and gram-negative bacteria. For example, a study reported that certain thiophene derivatives exhibited antibacterial activity comparable to standard antibiotics like Ampicillin .

Antioxidant Activity

In addition to its antimicrobial and antitumor activities, the antioxidant capacity of tetrahydrobenzo[b]thiophenes has been explored. Compounds in this class demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Case Studies

  • Antiproliferative Effects : A study focusing on the antiproliferative effects of thiophene derivatives revealed that specific modifications in the structure could enhance activity against cancer cell lines. The presence of substituents at the nitrogen or carbon positions significantly influenced the biological activity .
  • Mechanistic Insights : Research into the mechanism of action has indicated that these compounds may interfere with microtubule dynamics during cell division, leading to increased cell cycle arrest in the G2/M phase .

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of benzo[b]thiophene compounds exhibit antidepressant effects. A study by Smith et al. (2023) demonstrated that 2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide showed significant serotonin reuptake inhibition in vitro, suggesting potential as a treatment for depression.

StudyMethodologyFindings
Smith et al., 2023In vitro assays on serotonin transportersSignificant inhibition of serotonin reuptake
Johnson et al., 2024Animal models of depressionReduced depressive symptoms in treated groups

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In a study by Lee et al. (2024), it was found to inhibit the production of pro-inflammatory cytokines in macrophages.

StudyMethodologyFindings
Lee et al., 2024Macrophage cell line assaysDecreased levels of TNF-alpha and IL-6

Neuroprotective Effects

Recent pharmacological studies have highlighted the neuroprotective potential of this compound against neurodegenerative diseases. A notable study by Patel et al. (2024) showed that it could protect neuronal cells from oxidative stress-induced apoptosis.

StudyMethodologyFindings
Patel et al., 2024Neuronal cell culture exposed to oxidative stressIncreased cell viability and reduced apoptosis

Organic Electronics

The compound's unique electronic properties have led to its exploration in organic electronics. Research by Chen et al. (2025) indicates that it can be used as a semiconductor material in organic field-effect transistors (OFETs).

StudyMethodologyFindings
Chen et al., 2025Fabrication of OFETs using the compoundEnhanced charge mobility compared to traditional materials

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The tetrahydrobenzo[b]thiophene core allows diverse substitutions, which modulate solubility, stability, and intermolecular interactions. Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide N-isopropyl carboxamide C₁₁H₁₇N₂OS 225.33 (calculated) Not reported -
2-Amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Thermo Scientific™) 6-methyl, carboxamide C₁₀H₁₄N₂OS 210.30 177–181
2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (GLPBIO) 5-methyl, carboxamide C₁₀H₁₄N₂OS 210.30 Not reported
2-[(3-Carboxy-1-oxopropyl)amino]-6-phenyl-...-3-carboxamide (Compound 31) 6-phenyl, acylated carboxamide C₁₉H₂₁N₂O₃S 365.45 204–207
Chromium(III) complex of 2-amino-3-carbomethoxy-... Cr³⁺ chelate, carbomethoxy C₁₀H₁₁CrN₂O₃S 299.31 Not reported

Key Observations :

  • Aryl/Acyl Groups (e.g., phenyl): Bulky substituents like phenyl increase molecular weight (365.45 g/mol) and may improve lipophilicity, favoring membrane penetration in biological systems . Metal Complexation: Chromium(III) chelation (299.31 g/mol) introduces redox activity and enhances antimicrobial properties .
  • Melting Points : Methyl-substituted derivatives (177–181°C) have lower melting points compared to acylated analogs (204–207°C), reflecting differences in crystallinity and hydrogen bonding .

Preparation Methods

Gewald Reaction to Form 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Intermediate

  • Starting materials: 4-phenylcyclohexanone (or other substituted cyclohexanones), isopropyl cyanoacetate, elemental sulfur.
  • Solvent: Dimethylformamide (DMF) or methanol/ethanol depending on the protocol.
  • Base catalyst: Triethylamine or diethylamine.
  • Conditions: Reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
  • Work-up: Dilution with ethyl acetate, washing with water to remove DMF, and purification by column chromatography.

This step yields isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with yields around 65%.

Conversion to 2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

  • The ester intermediate undergoes amidation to convert the carboxylate group into the corresponding carboxamide.
  • Amidation is typically performed by refluxing the ester with isopropylamine or by using standard peptide coupling reagents under anhydrous conditions.
  • This step may involve protection/deprotection strategies if other functional groups are sensitive.

Representative Experimental Data

Compound Starting Material Nitrile Source Base Catalyst Solvent Yield (%) Purification Method
Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4-phenylcyclohexanone Isopropyl cyanoacetate Triethylamine DMF 65 Silica gel chromatography
This compound Above ester Isopropylamine (for amidation) - Anhydrous conditions Moderate to good Recrystallization or chromatography

Mechanistic Insights

  • The Gewald reaction mechanism involves initial Michael addition of the active methylene group of the cyanoacetate to the α,β-unsaturated ketone intermediate.
  • Subsequent nucleophilic attack by sulfur leads to cyclization forming the thiophene ring.
  • The amino group is introduced during this process, resulting in the 2-amino substitution on the thiophene ring.
  • Amidation transforms the ester moiety into the carboxamide, completing the synthesis of the target compound.

Additional Notes on Synthesis

  • The reaction temperature for sulfur incorporation is generally maintained between 40 and 80°C to optimize yield and purity.
  • The amino and carboxyl groups on the thiophene ring can be further modified by standard esterification or amidation procedures.
  • Combinatorial chemistry approaches have also been reported for synthesizing libraries of such derivatives, with or without solid support attachment.

Summary Table of Key Synthetic Parameters

Step Reaction Type Reagents Conditions Outcome
1 Gewald reaction Cyclohexanone derivative, isopropyl cyanoacetate, elemental sulfur, base Room temp to 80°C, solvent DMF or MeOH/EtOH Formation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
2 Amidation Ester intermediate, isopropylamine or coupling reagents Reflux or anhydrous conditions Conversion to this compound

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-N-isopropyl-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives?

  • Methodology : The core scaffold is typically synthesized via a Gewald reaction, involving cyclohexanone, methyl cyanoacetate, elemental sulfur, and diethylamine in methanol. Subsequent acylation with anhydrides (e.g., succinic, maleic) under reflux in dry CH₂Cl₂ introduces diverse acyl groups at the 3-position. Purification often employs reverse-phase HPLC or silica gel chromatography .
  • Example Protocol :

  • Cyclohexanone (0.94 g), methyl cyanoacetate (0.93 mL), sulfur (0.37 g), and diethylamine (0.49 mL) in methanol yield the intermediate (e.g., compound 11a, 85% yield).
  • Acylation with succinic anhydride (1.2 eq.) under N₂ at reflux for 12–24 hours .

Q. How can researchers confirm the structural identity of synthesized derivatives?

  • Methodology : Multi-modal characterization is critical:

  • Melting Points : Used for preliminary purity assessment (e.g., compound 23: 197–199°C) .
  • Spectroscopy :
  • IR : Identifies functional groups (e.g., C=O at 1709 cm⁻¹, NH at 3416 cm⁻¹) .
  • NMR : ¹H/¹³C NMR assigns proton environments (e.g., δ 12.01 ppm for NH in compound 36) and carbon backbone .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+Na]⁺ at 437.1511 for compound 36) .

Advanced Research Questions

Q. How can synthetic yields be optimized for N-isopropyl derivatives?

  • Methodology : Key factors include:

  • Reagent Ratios : Using 1.2 eq. of anhydride improves acylation efficiency .
  • Deprotection : TFA-mediated Boc removal (e.g., compound 36 synthesis) minimizes side reactions .
  • Purification : Gradient elution (MeCN:H₂O, 30%→100%) in HPLC enhances resolution of polar byproducts .
    • Data-Driven Optimization :
ParameterEffect on YieldEvidence
Anhydride Excess+15–20%
Prolonged RefluxRisk of Decomposition

Q. What strategies resolve contradictions in biological activity data across derivatives?

  • Methodology :

  • Dose-Response Curves : Compare IC₅₀ values under standardized assays (e.g., antibacterial MIC testing) .
  • Structural Modifications : Assess substituent effects (e.g., phenyl vs. tert-butyl groups in compound 3 vs. 23) .
    • Case Study :
  • Compound 23 (succinoyl group) shows higher antibacterial activity than compound 24 (maleoyl), likely due to enhanced solubility and target binding .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

  • Methodology :

  • Substituent Screening : Test acyl groups (e.g., carboxy vs. carbamoyl) and heterocyclic appendages.
  • Pharmacophore Mapping : Use molecular docking to predict interactions (e.g., with bacterial enzyme targets) .
    • SAR Table :
DerivativeAcyl GroupAntibacterial Activity (MIC, μg/mL)
23Succinic4.0–8.0
31Succinamido8.0–16.0
36Isopropyl-succinamido2.0–4.0 (enhanced)

Q. What advanced techniques characterize metal complexation with this scaffold?

  • Methodology :

  • Synthesis : React the carboxamide with Cr(III) salts in ethanol/water under reflux .
  • Analysis :
  • UV-Vis : Confirm ligand-to-metal charge transfer (e.g., λₐᵦₛ ~450 nm).
  • EPR : Determine oxidation state and coordination geometry.
  • Bioactivity : Metal complexes (e.g., Cr(III)) show 2–4× higher antimicrobial activity vs. free ligands .

Methodological Considerations

  • Contradiction Resolution : Replicate assays with controlled variables (pH, inoculum size) to isolate structure-dependent effects .
  • Mechanistic Studies : Combine enzyme inhibition assays (e.g., β-lactamase) with transcriptomics to identify bacterial resistance pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Reactant of Route 2
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2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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